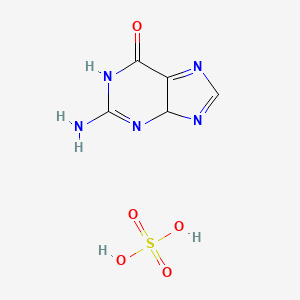
2-Amino-1,4-dihydropurin-6-one;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,4-dihydropurin-6-one;sulfuric acid is a compound that combines a purine derivative with sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,4-dihydropurin-6-one involves the reaction of guanine with sulfuric acid. Guanine, a purine derivative, reacts with sulfuric acid under controlled conditions to form the desired compound. The reaction typically requires a specific temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of 2-Amino-1,4-dihydropurin-6-one;sulfuric acid involves large-scale synthesis using optimized reaction conditions. The process includes the purification of guanine and its subsequent reaction with sulfuric acid in reactors designed to handle the exothermic nature of the reaction. The product is then purified and crystallized for use in various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,4-dihydropurin-6-one;sulfuric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced forms, and substitution reactions result in various substituted compounds.
Scientific Research Applications
2-Amino-1,4-dihydropurin-6-one;sulfuric acid has several scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1,4-dihydropurin-6-one;sulfuric acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action include the modulation of enzymatic activity and the alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1,4-dihydropurin-6-one;sulfuric acid include other purine derivatives such as adenine, guanine, and hypoxanthine. These compounds share structural similarities and can undergo similar chemical reactions.
Uniqueness
What sets this compound apart is its combination with sulfuric acid, which imparts unique chemical properties and reactivity. This combination allows for specific applications and reactions that are not possible with other purine derivatives alone.
Properties
Molecular Formula |
C5H7N5O5S |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
2-amino-1,4-dihydropurin-6-one;sulfuric acid |
InChI |
InChI=1S/C5H5N5O.H2O4S/c6-5-9-3-2(4(11)10-5)7-1-8-3;1-5(2,3)4/h1,3H,(H3,6,9,10,11);(H2,1,2,3,4) |
InChI Key |
QGXXDRLJSJERET-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=N1)C(=O)NC(=N2)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


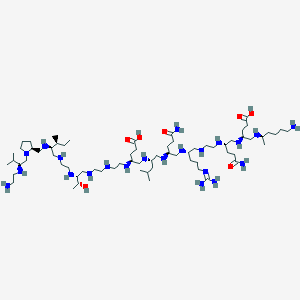

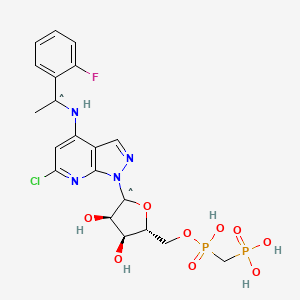
![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)
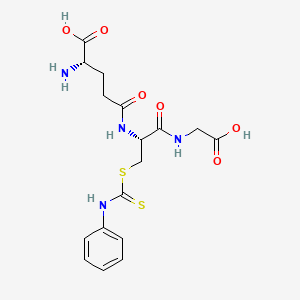

![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)
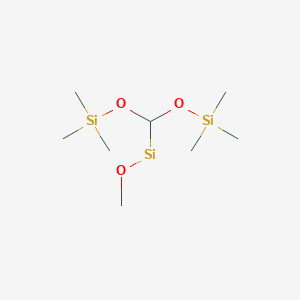
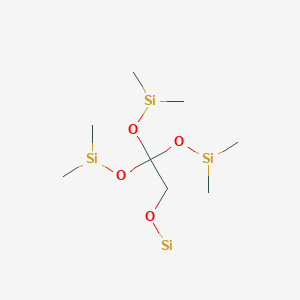

aminehydrochloride](/img/structure/B12351121.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)


